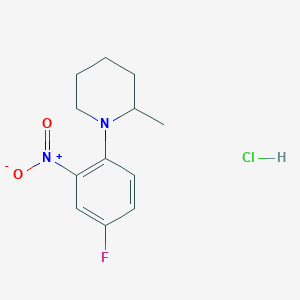

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride

Beschreibung

Historical Context and Chemical Development

The development of 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride emerged from the broader historical trajectory of piperidine chemistry, which has evolved significantly since the initial discovery and characterization of the parent piperidine heterocycle. The systematic exploration of substituted piperidine derivatives gained momentum during the mid-twentieth century as researchers began to recognize the profound biological and pharmaceutical potential of nitrogen-containing heterocyclic compounds. The specific combination of fluorine and nitro substituents on the phenyl ring represents a strategic approach to molecular design that capitalizes on the unique electronic properties conferred by these electron-withdrawing groups. Fluorine substitution in pharmaceutical chemistry became increasingly important due to its ability to modulate lipophilicity, metabolic stability, and receptor binding affinity, while nitro groups have historically served as versatile synthetic handles for further chemical transformation. The synthetic accessibility of such compounds was greatly enhanced by advances in nucleophilic aromatic substitution chemistry, particularly the development of efficient methods for coupling piperidine derivatives with appropriately substituted nitroaromatic compounds.

The evolution of synthetic methodologies for preparing fluorinated nitroaromatic piperidine derivatives has been driven by both academic research interests and pharmaceutical industry demands. Early synthetic approaches relied heavily on traditional nucleophilic substitution reactions between piperidine nucleophiles and activated aromatic halides bearing appropriate substituent patterns. The development of more sophisticated synthetic protocols has enabled the preparation of increasingly complex piperidine derivatives with precise control over stereochemistry and substitution patterns. The emergence of asymmetric synthesis methodologies has particularly influenced the development of chiral piperidine derivatives, where specific stereochemical configurations can be achieved through carefully designed synthetic routes. These advances have contributed to the current availability of this compound as a well-characterized research compound with defined physical and chemical properties.

The historical development of this compound class has been intimately connected with advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled precise structural characterization and purity assessment. The assignment of the MDL number MFCD08692444 reflects the compound's integration into major chemical databases and its recognition as a distinct chemical entity within the scientific literature. The availability of this compound through multiple commercial suppliers indicates its established position within the research chemical marketplace and its perceived value for ongoing chemical investigations.

Significance in Chemical Research

This compound occupies a significant position within contemporary chemical research due to its structural features that make it valuable for multiple investigative purposes. The compound serves as an important synthetic intermediate in the preparation of more complex molecular architectures, particularly in the context of medicinal chemistry research where piperidine scaffolds are frequently employed as core structural elements. The presence of both fluorine and nitro substituents provides researchers with orthogonal reactive sites that can be selectively manipulated through different chemical transformations. The nitro group, in particular, can undergo reduction to yield the corresponding amine, which opens pathways to further functionalization through amide formation, reductive amination, or other nitrogen-based coupling reactions.

The fluorine substituent contributes significantly to the compound's research utility by providing a convenient handle for structure-activity relationship studies, where the electronic effects of fluorine substitution can be systematically evaluated against non-fluorinated analogs. The strategic positioning of the fluorine atom at the 4-position of the nitrophenyl ring creates a specific electronic environment that influences both the reactivity of the nitro group and the overall molecular properties of the compound. Research investigations have demonstrated that such substitution patterns can profoundly affect biological activity, metabolic stability, and physicochemical properties in ways that are not easily predicted from simple additive models.

The significance of this compound in chemical research is further enhanced by its role as a representative member of the broader class of substituted piperidine derivatives, which have found extensive applications in pharmaceutical research. The piperidine scaffold appears in numerous clinically important medications, including antipsychotic agents, opioid analgesics, and various other therapeutic classes. The specific substitution pattern present in this compound provides researchers with a well-defined molecular framework for investigating how structural modifications influence biological activity and chemical reactivity patterns.

Position within Piperidine-Derived Compounds

Within the extensive family of piperidine-derived compounds, this compound represents a sophisticated example of how strategic substitution can create molecules with distinct properties and potential applications. The piperidine core structure serves as a fundamental building block in medicinal chemistry, appearing in diverse therapeutic agents ranging from central nervous system modulators to peripheral tissue-targeting drugs. The specific substitution pattern of this compound places it within a subset of arylpiperidine derivatives that have shown particular promise in pharmaceutical research applications.

The compound's structural relationship to other piperidine derivatives can be understood through systematic comparison of substitution patterns and their effects on molecular properties. Related compounds include 1-(4-Fluoro-2-nitrophenyl)piperidine (CAS 719-70-0), which lacks the methyl substituent at the 2-position, and 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine, where the methyl group is positioned at the 3-position of the piperidine ring. These structural variations provide valuable opportunities for structure-activity relationship studies, where the effects of methyl group positioning can be systematically evaluated. The comparison of these closely related structures has revealed important insights into how seemingly minor structural modifications can significantly impact both chemical reactivity and biological activity profiles.

The positioning of this compound within the broader landscape of piperidine chemistry is further illustrated by its relationship to other fluorinated piperidine derivatives and nitroaromatic compounds. The compound shares structural features with various pharmaceutical agents that contain piperidine cores, although the specific combination of fluorine and nitro substituents creates a unique electronic environment that distinguishes it from more conventional piperidine derivatives. Recent advances in piperidine synthesis have demonstrated the versatility of this heterocyclic system for constructing complex molecular architectures through various synthetic strategies, including multicomponent reactions, asymmetric synthesis approaches, and metal-catalyzed coupling reactions.

The classification of this compound within piperidine-derived chemical space also reflects broader trends in pharmaceutical chemistry toward the incorporation of fluorine atoms and other heteroatoms to modulate molecular properties. The systematic exploration of fluorinated piperidine derivatives has revealed important principles regarding how fluorine substitution affects molecular conformation, intermolecular interactions, and biological activity. The specific substitution pattern present in this compound represents one point in this larger chemical space, contributing to our understanding of how structural modifications influence the overall properties and potential applications of piperidine-based molecules.

Data Summary

The following table summarizes the key physical and chemical properties of this compound based on available research data:

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2.ClH/c1-9-4-2-3-7-14(9)11-6-5-10(13)8-12(11)15(16)17;/h5-6,8-9H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDABYAZAEDSMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-60-6 | |

| Record name | Piperidine, 1-(4-fluoro-2-nitrophenyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Nitration of Fluorinated Aromatic Compounds

The initial step often involves nitration of fluorinated aromatic compounds, such as 4-fluoro-2-methoxy- or 4-fluoro-2-methyl- derivatives, to introduce the nitro group at the desired position. For example, a process described involves nitration of 4-fluoro-2-methoxy-phenyl compounds using concentrated nitric acid in the presence of sulfuric acid under controlled low-temperature conditions (0°C to 35°C), yielding 4-fluoro-2-methoxy-5-nitroaniline or similar intermediates with high purity (~78-80%).

Halogenation and Substituent Modification

In some procedures, halogenation (fluorination) occurs at an early stage, followed by functional group modifications. For example, 2,4-difluoro-1-nitrobenzene can be reacted with methanol and potassium tert-butoxide at 0°C to yield fluorinated nitrobenzenes efficiently, with yields exceeding 87%.

Formation of the Piperidine Ring

Cyclization via Reductive Methods

The aromatic intermediates undergo reductive cyclization to form the piperidine ring. One approach involves the use of methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate as a precursor. Under base-mediated conditions, such as treatment with sodium hydride or ammonium tetrafluoroborate, followed by cyclization at elevated temperatures (around 110°C), the aromatic nitro group is reduced, and the ring closes to form the piperidine core.

Use of Diels–Alder and Cyclization Strategies

Advanced synthetic routes employ Diels–Alder reactions to generate cyclohexene intermediates, which are then cyclized into the piperidine ring. For example, heating a Diels–Alder adduct in N-methylpyrrolidinone (NMP) at 150°C followed by cyclization yields the desired piperidine derivative after purification.

Final Functionalization and Salt Formation

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step stabilizes the compound and enhances its pharmaceutical properties.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nitration of fluorinated aromatic | Concentrated nitric acid, sulfuric acid | 0°C to 35°C | ~78-80% | Selective nitration at ortho-position |

| Cyclization via base-mediated reduction | Sodium hydride, ammonium tetrafluoroborate | 110°C | Not specified | Efficient ring closure |

| Diels–Alder followed by cyclization | Diene, NMP, heat | 150°C | Not specified | Suitable for complex intermediates |

| Alkylation at 2-position | Methyl iodide, base | Room temperature | High | For methylation of piperidine |

| Salt formation | HCl gas or HCl solution | Room temperature | Quantitative | Stabilizes the hydrochloride salt |

Research Findings and Data Insights

Recent patents and research articles highlight the importance of early-stage fluorination and nitration to maximize yield and minimize by-products. For example, the process involving nitration of methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate demonstrates high yield (around 76%) and purity, emphasizing the efficiency of controlled nitration and subsequent reduction steps.

Additionally, the use of modern cyclization techniques, such as Diels–Alder reactions, allows for the synthesis of complex intermediates with high regioselectivity, which can be further cyclized into the target piperidine derivative efficiently.

Notes on Process Optimization

- Temperature Control: Maintaining low temperatures during nitration minimizes formation of unwanted isomers.

- Solvent Selection: Use of inert solvents like toluene, ethyl acetate, or tetrahydrofuran (THF) ensures cleaner reactions.

- Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates.

- Yield Maximization: Sequential addition of reagents and controlled reaction times improve overall yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The piperidine ring can be oxidized to form a piperidone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

Substitution: Nucleophiles (amines, thiols), suitable solvent (e.g., dimethylformamide), elevated temperature (50-100°C).

Oxidation: Potassium permanganate, water or acetone solvent, room temperature to 50°C.

Major Products Formed

Reduction: 1-(4-Fluoro-2-aminophenyl)-2-methylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidone.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interactions with biological molecules. Further research is needed to fully elucidate the precise molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties

- Lipophilicity : The target compound’s 2-methyl group increases lipophilicity compared to the unmethylated analogue (CAS 719-70-0) . However, the fluoronitrophenyl group reduces logP compared to chlorobenzoyl derivatives .

- Solubility : The hydrochloride salt form improves aqueous solubility relative to free bases (e.g., AI3-37220 in ).

- Stability: The nitro group may confer photosensitivity compared to amino-substituted analogues (e.g., ), requiring protective storage .

Biologische Aktivität

1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group. This unique structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the fluorine and nitro groups enhances its binding affinity, which may lead to modulation of various biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes, particularly those involved in neurotransmitter regulation. For example, studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease .

Biological Activity

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology .

- Neurological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating neurological disorders .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antiviral Activity : A study highlighted that derivatives of piperidine compounds, including those similar to this compound, demonstrated significant antiviral activity against certain viral strains .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the piperidine ring can enhance biological activity. For instance, variations in substituents on the aromatic ring have been linked to increased potency against specific targets .

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in treating conditions such as bacterial infections and cancer. Results indicate promising outcomes in terms of reduced tumor size and improved survival rates .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoro-2-nitrophenyl)-2-methylpiperidine hydrochloride?

Methodological Answer: A typical synthesis involves nucleophilic substitution and subsequent salt formation. For example, refluxing intermediates in a methanol-water solvent system (1:1 ratio) with sodium acetate as a base, followed by purification via recrystallization or column chromatography, can yield the target compound. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to avoid side reactions like nitro group reduction . Characterization via NMR and mass spectrometry is critical to confirm purity and structure.

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer: Use a combination of:

- 1H/13C NMR to verify substituent positions (e.g., fluorine and nitro group orientation).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for structurally related piperidine derivatives .

- HPLC with UV detection to assess purity (>99% recommended for research-grade material) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to minimize inhalation risks, as nitrophenyl derivatives may release toxic fumes under heat .

- Storage : Keep in a cool, dry environment away from strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer:

- Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for nitro group stability or piperidine ring conformation changes.

- Use reaction path search algorithms (e.g., GRRM) to predict side products and refine experimental conditions.

- Integrate computational data with high-throughput screening to narrow down optimal solvents and catalysts, reducing trial-and-error approaches .

Q. What strategies can resolve contradictions in reported stability or toxicity data?

Methodological Answer:

- Stability Testing : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability under varying humidity and temperature conditions. Cross-reference with literature on structurally similar nitrophenyl compounds .

- Toxicity Profiling : Perform in vitro assays (e.g., Ames test for mutagenicity) if acute toxicity data are unavailable. Compare results with analogs like 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride, noting substituent-specific effects .

Q. How can isotopic labeling and kinetic studies elucidate the nitro group’s reactivity in this compound?

Methodological Answer:

- Isotopic Labeling : Introduce 15N or 18O isotopes at the nitro group to track reduction pathways (e.g., catalytic hydrogenation) via mass spectrometry.

- Kinetic Analysis : Monitor reaction rates under varying pH and reductant concentrations to identify rate-determining steps. Pair with computational modeling to validate proposed mechanisms .

Q. What experimental designs mitigate risks of byproduct formation during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables like reaction time, temperature, and stoichiometry. For example, increasing sodium acetate concentration may suppress acid-mediated side reactions .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect intermediate species and adjust conditions in real time .

Data Analysis and Theoretical Frameworks

Q. How can researchers address gaps in ecotoxicological or biodegradability data for this compound?

Methodological Answer:

- Environmental Simulation : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water systems.

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationship models based on logP and nitro group electronegativity .

Q. What theoretical frameworks support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Modeling : Map electrostatic and steric features (e.g., nitro group as a hydrogen-bond acceptor) to optimize interactions with target receptors.

- Free-Wilson Analysis : Systematically vary substituents (e.g., methylpiperidine vs. fluorophenyl groups) to quantify contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.